molecular formula C21H22N2O3S2 B2736634 (Z)-N-(3-(4-ethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide CAS No. 873811-08-6

(Z)-N-(3-(4-ethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide

Cat. No.: B2736634
CAS No.: 873811-08-6
M. Wt: 414.54
InChI Key: LSBSILUQDMJMMQ-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. The compound contains a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The exact structure would need to be determined through techniques such as NMR spectroscopy .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures have been involved in various reactions. For example, 1,3,4-thiadiazoles can undergo condensation reactions and act as precursors of nitrilimines .

Scientific Research Applications

Polymer Science Applications

  • Synthesis and Characterization of Novel Aromatic Polyimides : This study focuses on the synthesis of new diamines and their polymerization with various anhydrides to produce polyimides with significant solubility in organic solvents and high thermal stability, indicating potential use in high-performance materials (Butt et al., 2005).

Medicinal Chemistry and Pharmacology Applications

  • Hypoglycemic and Hypolipidemic Activities : A study reported the synthesis of thiazolidinedione derivatives showing significant reduction in blood glucose and lipid levels in animal models, suggesting potential applications in managing type-2 diabetes and related metabolic disorders (Mehendale-Munj et al., 2011).
  • Antimicrobial Activities : The antimicrobial screening of thiazolidin-4-one derivatives incorporating the thiazole ring showed potential therapeutic intervention against bacterial and fungal infections, indicating their use in developing new antimicrobial agents (Desai et al., 2013).
  • Anti-hyperglycemic and Anti-hyperlipidemic Agents : Another study designed and synthesized thiazolidinedione derivatives to evaluate their pharmacological activity, showing significant effects in lowering blood glucose and triglyceride levels, comparable to pioglitazone (Shrivastava et al., 2016).

Quality Control and Standardization

  • Development of Quality Control Methods : This research aimed at developing identification, impurity determination, and quantitative determination methods for potential anticonvulsants among thiadiazole derivatives, essential for the standardization of new medicinal substances (Sych et al., 2018).

Novel Drug Discovery

  • Anticonvulsant and Sedative Activities : A series of 4-thiazolidinone derivatives were designed, synthesized, and evaluated as anticonvulsant agents, with some compounds showing significant activity in models of epilepsy and sedation, pointing towards their potential as novel therapeutic agents (Faizi et al., 2017).

Properties

IUPAC Name

N-[3-(4-ethylphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S2/c1-3-15-7-9-17(10-8-15)23-18-12-28(25,26)13-19(18)27-21(23)22-20(24)16-6-4-5-14(2)11-16/h4-11,18-19H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBSILUQDMJMMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3SC2=NC(=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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